Cas no 923281-88-3 (2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid)
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo-
- (3,4,4-Trimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
- 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- 923281-88-3
- SCHEMBL4756856
- OAPMGJLLZQHGAB-UHFFFAOYSA-N
- (3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- DB-105152
-
- MDL: MFCD22371411
- Inchi: 1S/C8H12N2O4/c1-8(2)6(13)10(4-5(11)12)7(14)9(8)3/h4H2,1-3H3,(H,11,12)
- InChI Key: OAPMGJLLZQHGAB-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC(O)=O)C(=O)C(C)(C)N1C
Computed Properties
- Exact Mass: 200.07970687Da
- Monoisotopic Mass: 200.07970687Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 77.9Ų
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8743072-1.0g |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
923281-88-3 | 95% | 1.0g |
$821.0 | 2022-12-04 | |
| Enamine | EN300-8743072-2.5g |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
923281-88-3 | 95% | 2.5g |
$1701.0 | 2022-12-04 | |
| Enamine | EN300-8743072-5.0g |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
923281-88-3 | 95% | 5.0g |
$2154.0 | 2022-12-04 | |
| Enamine | EN300-8743072-10.0g |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
923281-88-3 | 95% | 10.0g |
$2708.0 | 2022-12-04 | |
| Enamine | BBV-44973071-1g |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
923281-88-3 | 95% | 1g |
$821.0 | 2023-09-01 | |
| Enamine | BBV-44973071-2.5g |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
923281-88-3 | 95% | 2.5g |
$1701.0 | 2023-09-01 | |
| Enamine | BBV-44973071-5g |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
923281-88-3 | 95% | 5g |
$2154.0 | 2023-09-01 | |
| Enamine | BBV-44973071-10g |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
923281-88-3 | 95% | 10g |
$2708.0 | 2023-09-01 |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid: A Comprehensive Overview
The compound with CAS No. 923281-88-3, known as 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazolidinones, which are widely studied for their potential applications in drug development and material science. The imidazolidinone core of this molecule is a five-membered ring containing two oxygen atoms and three nitrogen atoms, making it a versatile scaffold for various functional groups.
Recent studies have highlighted the unique properties of 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid in terms of its biological activity and chemical stability. Researchers have demonstrated that this compound exhibits potent antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation and apoptosis. Moreover, its ability to modulate inflammatory responses makes it a promising candidate for the development of anti-inflammatory agents.
The synthesis of 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves a multi-step process that typically begins with the preparation of the imidazolidinone ring. This is followed by functionalization at specific positions to introduce the acetic acid moiety. Recent advancements in catalytic methods have enabled the optimization of this synthesis pathway, resulting in higher yields and improved purity of the final product.
In terms of its pharmacokinetic properties, this compound has shown favorable absorption and bioavailability profiles in preclinical studies. Its ability to cross cellular membranes efficiently suggests potential utility in targeted drug delivery systems. Additionally, studies on its metabolism have revealed that it undergoes minimal enzymatic degradation, which could be advantageous for sustained therapeutic effects.
The structural versatility of 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid allows for further modification to enhance its efficacy and specificity. For instance, researchers have explored the incorporation of additional functional groups to improve its binding affinity to specific receptors or enzymes. These modifications have led to derivatives with enhanced potency and reduced off-target effects.
From an environmental perspective, the compound has been shown to exhibit low toxicity towards non-target organisms, making it a safer alternative for certain applications. Its degradation pathways under various environmental conditions have also been studied extensively, providing insights into its eco-friendly disposal methods.
In conclusion, 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid represents a significant advancement in the field of organic synthesis and pharmacology. Its unique chemical properties and promising biological activities position it as a valuable tool for future drug discovery efforts. Continued research into its mechanisms of action and potential applications will undoubtedly unlock new opportunities for its utilization in diverse therapeutic areas.
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